molecular formula C24H25Br B14280917 4-Bromo-2,7-DI-tert-butylpyrene CAS No. 137059-78-0

4-Bromo-2,7-DI-tert-butylpyrene

Cat. No.: B14280917
CAS No.: 137059-78-0
M. Wt: 393.4 g/mol
InChI Key: XWUKXXMOPHRTRY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,7-DI-tert-butylpyrene typically involves the bromination of 2,7-DI-tert-butylpyrene. One common method is the reaction of 2,7-DI-tert-butylpyrene with bromine in a carbon tetrachloride solution. This reaction can be carried out with different molar equivalents of bromine to achieve mono-, di-, tri-, and tetrabromopyrene derivatives . For instance, using 1.1 molar equivalents of bromine yields 1-bromo-2,7-DI-tert-butylpyrene, while 6.0 molar equivalents in the presence of iron powder lead to 4,5,9,10-tetrabromo-2,7-DI-tert-butylpyrene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,7-DI-tert-butylpyrene stands out due to its specific substitution pattern, which enhances its stability and reactivity. The presence of bromine atoms at the 4-position and tert-butyl groups at the 2,7-positions allows for diverse functionalization strategies and unique photophysical properties .

Properties

IUPAC Name

4-bromo-2,7-ditert-butylpyrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Br/c1-23(2,3)17-9-14-7-8-15-10-18(24(4,5)6)13-19-20(25)12-16(11-17)21(14)22(15)19/h7-13H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUKXXMOPHRTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C3C=C(C=C4C3=C2C(=C1)C=C4)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568387
Record name 4-Bromo-2,7-di-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137059-78-0
Record name 4-Bromo-2,7-di-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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